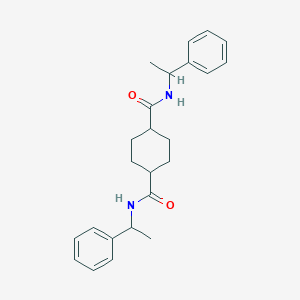
N-tert-Butyl-2,6-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-2,6-dimethylaniline, also known as N,N-di-tert-butyl-2,6-dimethylaniline (DTBDM), is a chemical compound that belongs to the family of tertiary amines. It is widely used in scientific research due to its unique properties and applications in various fields.
Scientific Research Applications
N-tert-Butyl-2,6-dimethylaniline has a wide range of scientific research applications. It is commonly used as a radical scavenger in various chemical reactions, such as polymerization, oxidation, and photochemical reactions. It is also used as a stabilizer in the production of plastics, rubber, and other materials. Additionally, N-tert-Butyl-2,6-dimethylaniline is used as a fluorescent probe in biological and medical research, where it can be used to detect and measure the concentration of reactive oxygen species (ROS) in cells and tissues.
Mechanism of Action
The mechanism of action of N-tert-Butyl-2,6-dimethylaniline is based on its ability to scavenge free radicals and other reactive species. It acts as a hydrogen donor, which allows it to neutralize free radicals and prevent them from damaging cells and tissues. The scavenging activity of N-tert-Butyl-2,6-dimethylaniline is attributed to its tert-butyl group, which stabilizes the intermediate radical species formed during the reaction.
Biochemical and Physiological Effects
N-tert-Butyl-2,6-dimethylaniline has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can protect cells and tissues from oxidative stress and other forms of damage. It has also been shown to have anti-inflammatory and anti-cancer properties. However, more research is needed to fully understand the biochemical and physiological effects of N-tert-Butyl-2,6-dimethylaniline.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-tert-Butyl-2,6-dimethylaniline in lab experiments is its high stability and low toxicity. It is also readily available and relatively inexpensive. However, one limitation is that it can interfere with certain types of chemical reactions, such as those involving metal catalysts or strong oxidizing agents. Additionally, its scavenging activity can make it difficult to accurately measure the concentration of reactive species in certain types of experiments.
Future Directions
There are several potential future directions for research involving N-tert-Butyl-2,6-dimethylaniline. One area of interest is its potential use as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and cardiovascular disease. Another area of interest is its use as a fluorescent probe for imaging and detection of ROS in living cells and tissues. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-tert-Butyl-2,6-dimethylaniline and to develop more effective methods for its synthesis and application.
Conclusion
In conclusion, N-tert-Butyl-2,6-dimethylaniline is a unique chemical compound with a wide range of scientific research applications. Its ability to scavenge free radicals and other reactive species makes it a valuable tool for studying oxidative stress and other forms of cellular damage. While there are limitations to its use in certain types of experiments, its high stability and low toxicity make it a promising candidate for future research in various fields.
Synthesis Methods
N-tert-Butyl-2,6-dimethylaniline can be synthesized through several methods. One of the most common methods is the reaction between 2,6-dimethylaniline and tert-butyl chloride in the presence of a strong acid catalyst. The reaction takes place through the formation of an intermediate tert-butyl diazonium salt, which is then reduced to form the final product. Another method involves the reaction between 2,6-dimethylaniline and tert-butyl bromide in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate tert-butyl ammonium salt, which is then deprotonated to form the final product.
properties
Product Name |
N-tert-Butyl-2,6-dimethylaniline |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-tert-butyl-2,6-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-9-7-6-8-10(2)11(9)13-12(3,4)5/h6-8,13H,1-5H3 |
InChI Key |
KMESIPKMPAFFOH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(C)(C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)



![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)

![1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B261457.png)


![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)
![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)